Palmitoyl Pentapeptide-4
Overview
Description
Matrixyl is a trademarked peptide composition developed by Sederma Inc. in France. It is designed to stimulate the production of skin components such as collagen, elastin, and hyaluronic acid. Matrixyl 3000, a specific type of Matrixyl, is composed of the matrilines palmitoyl tripeptide-1 and palmitoyl tetrapeptide-7 . These peptides work synergistically to restore and maintain the skin’s youthful appearance .
Scientific Research Applications
Matrixyl has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and its effects on skin fibroblasts.
Medicine: Explored for its potential in wound healing and tissue regeneration.
Mechanism of Action
Target of Action
Matrixyl primarily targets skin components like collagen, elastin, and hyaluronic acid . These components play a crucial role in maintaining skin elasticity, firmness, and hydration, which are essential for a youthful appearance .
Mode of Action
Matrixyl works by stimulating the production of these skin components. It is a biomimetic peptide, meaning it mimics the natural process of skin regeneration . The active ingredient in Matrixyl, Pal-KTTKS, stimulates collagen synthesis and other dermal matrix components . This peptide also inhibits the excess production of dermal glycosaminoglycans (GAGs) associated with aging skin and induces epidermal thickening .
Biochemical Pathways
Matrixyl affects the biochemical pathways involved in skin maintenance and repair. It enhances the activity of the growth factor TGF-β, promoting the synthesis of collagen and fibronectin . By enhancing these pathways, Matrixyl helps reduce the appearance of wrinkles and improve skin firmness .
Pharmacokinetics
Matrixyl’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). As a large peptide, Matrixyl’s systemic absorption through the skin is typically minimal . The palmitic acid attached to the peptide is intended to enhance skin absorption, but the size of Matrixyl may prevent absorption into the dermis of the skin . Despite these challenges, Matrixyl has been shown to be effective in reducing the appearance of wrinkles and improving skin texture .
Result of Action
The result of Matrixyl’s action is visible anti-aging effects. Multiple human tests with topical application of Matrixyl have demonstrated improvement in the appearance of facial skin wrinkles . In self-assessments, subjects also reported significant improvements in their facial wrinkles, age spots, dark circles, and skin firmness .
Action Environment
The action of Matrixyl can be influenced by various environmental factors. For instance, the stability of Matrixyl can be affected by oxidation and reaction with other ingredients in skincare products . Furthermore, high concentrations of Matrixyl might aggregate, affecting the stability of emulsions and the texture and feel of skincare serums or creams .
Biochemical Analysis
Biochemical Properties
Matrixyl stimulates the production of skin components like collagen, elastin, and hyaluronic acid . It’s a matrikine that originates from the proteolytic hydrolysis of collagen . This peptide stimulates the extracellular matrix (ECM) production and types I and III collagen expression in vitro .
Cellular Effects
Matrixyl 3000 stimulates collagen production, helping restore the skin’s youthful firmness and resilience . By enhancing cellular communication and signaling pathways, Matrixyl 3000 helps to accelerate the healing process and promote the regeneration of healthy skin cells . It also reduces wrinkle depth and volume . Matrixyl 3000 can be used to improve the cellular health and strength of a skin cell because of its ability to enhance collagen and elastin levels .
Molecular Mechanism
Matrixyl is the signal peptide fragment of the C-terminal propeptide of type I collagen and has been shown to stimulate feedback regulation of new collagen synthesis and ECM proteins . The conjugation with the palmitoyl moiety ensures its effective delivery across the skin barrier . Matrixyl is well tolerated by the skin .
Temporal Effects in Laboratory Settings
Matrixyl ingredients have been through rigorous testing on skin cells in the lab and in safe clinical studies on hundreds of volunteers . These extensive tests allow scientists to accurately determine how the Matrixyl range of peptides work and to clearly show the visible anti-ageing benefits they deliver .
Dosage Effects in Animal Models
It’s effective in reducing the appearance of fine lines and wrinkles, improving skin texture, and increasing skin firmness .
Metabolic Pathways
Matrixyl is a matrikine that originates from the proteolytic hydrolysis of collagen . This peptide stimulates ECM production and types I and III collagen expression in vitro .
Transport and Distribution
Matrixyl, in its palmitoyl derivative form (pal-KTTKS), is more stable and active for topical application thanks to lipophilic conjugate from palmitic acid . This was resulted from research aimed at enhancing peptide delivery while maintaining bioactivity, mildness, and skin benefit potency .
Subcellular Localization
The concentration of Matrixyl in these formulations can vary, but it’s often found at concentrations ranging from 2% to 8% .
Preparation Methods
Matrixyl is synthesized through a series of peptide synthesis reactions. The process involves the coupling of amino acids in a specific sequence to form the desired peptide chain. The synthetic route typically includes the following steps:
Amino Acid Protection: Protecting the functional groups of amino acids to prevent unwanted side reactions.
Coupling Reaction: Sequentially coupling the protected amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the protecting groups to reveal the functional peptide chain.
Purification: Purifying the synthesized peptide using techniques such as high-performance liquid chromatography (HPLC).
Industrial production methods involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce large quantities of Matrixyl with high purity .
Chemical Reactions Analysis
Matrixyl undergoes various chemical reactions, including:
Oxidation: Matrixyl can undergo oxidation reactions, particularly at the amino acid residues containing sulfur, such as cysteine.
Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide chain.
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and various solvents and catalysts. The major products formed from these reactions depend on the specific modifications made to the peptide structure .
Comparison with Similar Compounds
Matrixyl is often compared with other peptides used in skincare, such as copper peptides and acetyl hexapeptide-8. While all these peptides promote collagen production and have anti-aging properties, Matrixyl is unique in its ability to stimulate multiple extracellular matrix components simultaneously. This makes it particularly effective in improving skin texture and reducing the appearance of wrinkles .
Similar Compounds
Copper Peptides: Known for their wound-healing properties and ability to reduce inflammation.
Acetyl Hexapeptide-8: Often used for its muscle-relaxing effects, which help reduce the appearance of fine lines and wrinkles.
Palmitoyl Oligopeptide: Another peptide that stimulates collagen production and improves skin elasticity.
Matrixyl’s unique combination of peptides and its proven efficacy in clinical studies make it a standout ingredient in the field of anti-aging skincare .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)/t27-,28-,29+,30+,31+,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGCRSMLXFHGRM-DEVHWETNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N7O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214047-00-4 | |
Record name | L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does palmitoyl pentapeptide interact with skin cells to exert its effects?
A1: Palmitoyl pentapeptide is a matrikine, meaning it is a fragment of a larger extracellular matrix protein (collagen). While its exact mechanism is not fully elucidated, research suggests it acts as a cell-signaling molecule, potentially mimicking the effects of naturally occurring collagen fragments. [] It is thought to stimulate fibroblasts, the cells responsible for collagen synthesis, to produce more collagen, elastin, and other extracellular matrix components. [, , ]
Q2: What are the downstream effects of increased collagen production stimulated by palmitoyl pentapeptide?
A2: Increased collagen production can lead to several beneficial effects on the skin, primarily by improving the structural integrity of the dermis. This can result in a reduction in the appearance of wrinkles and fine lines, increased skin firmness and elasticity, and improved wound healing. [, ]
Q3: What evidence supports the efficacy of palmitoyl pentapeptide in reducing wrinkles?
A3: Several studies have investigated the anti-wrinkle effects of palmitoyl pentapeptide. A 12-week, double-blind, placebo-controlled study on Caucasian women aged 35-55 showed that topical application of a moisturizer containing 3 ppm palmitoyl pentapeptide significantly improved wrinkle appearance compared to the placebo. [] Another study highlighted its potential for wrinkle improvement without the irritation associated with retinol-based products. []
Q4: Has palmitoyl pentapeptide been studied in combination with other active ingredients?
A4: Yes, some studies have investigated the effects of palmitoyl pentapeptide combined with other ingredients. For instance, a study found that a gel containing both palmitoyl pentapeptide-4 and recombinant human epidermal growth factor (rhEGF) was safe and effective for skin recovery after glycolic acid peeling. [, ] Another study explored a cosmetic composition combining palmitoyl pentapeptide and ceramide, aiming for enhanced lip moisturizing and wrinkle improvement. []
Q5: What is the molecular formula and weight of palmitoyl pentapeptide?
A5: The molecular formula of palmitoyl pentapeptide is C38H75N7O9, and its molecular weight is 774.05 g/mol.
Q6: Is there information available on the spectroscopic characterization of palmitoyl pentapeptide?
A6: While specific spectroscopic data is not detailed in the provided research papers, common techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and purity.
Q7: What are some areas for future research on palmitoyl pentapeptide?
A7: Further research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.